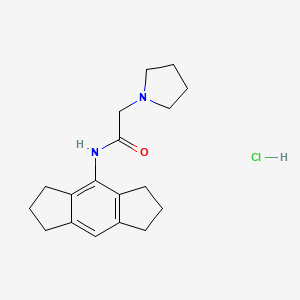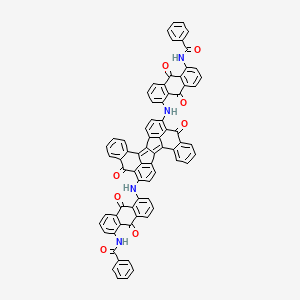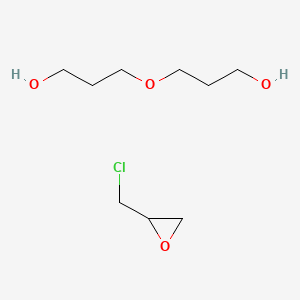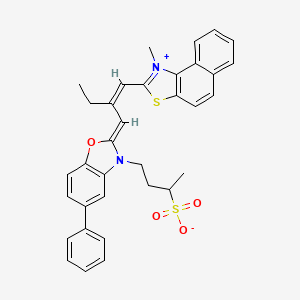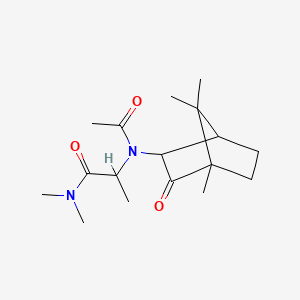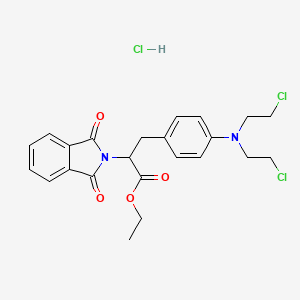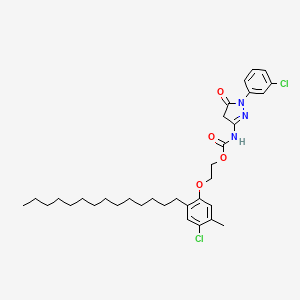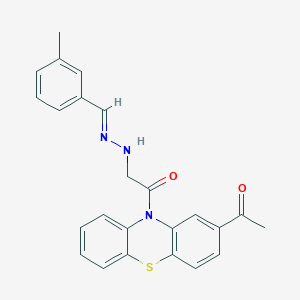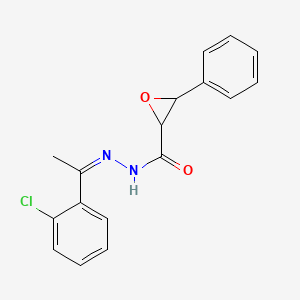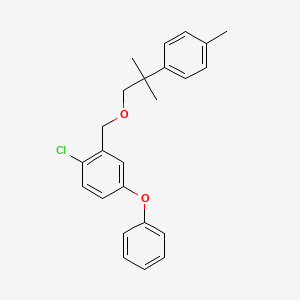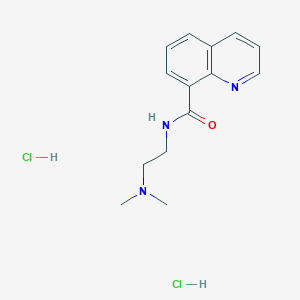
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is a chemical compound with the molecular formula C17H23N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, a dimethylaminoethyl group, and an alpha-methylbenzyl group, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride typically involves the reaction of pyridine derivatives with dimethylaminoethyl and alpha-methylbenzyl groups. One common method is the reductive amination of pyridine with alpha-methylbenzylamine and dimethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its hydrochloride salt form .
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The dimethylaminoethyl group enhances its solubility and facilitates its interaction with biological membranes, while the pyridine ring provides a site for binding to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer chemistry and drug delivery systems.
N,N-Dimethylaminoethyl chloride: Used as a reagent in organic synthesis.
Alpha-methylbenzylamine: A precursor in the synthesis of various amines and pharmaceuticals
Uniqueness
2-((2-(Dimethylamino)ethyl)(alpha-methylbenzyl)amino)pyridine hydrochloride is unique due to its combination of functional groups, which provide a balance of hydrophilicity and hydrophobicity. This makes it a versatile compound for various applications, particularly in drug design and development .
Propiedades
Número CAS |
93725-14-5 |
|---|---|
Fórmula molecular |
C17H24ClN3 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-N'-(1-phenylethyl)-N'-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C17H23N3.ClH/c1-15(16-9-5-4-6-10-16)20(14-13-19(2)3)17-11-7-8-12-18-17;/h4-12,15H,13-14H2,1-3H3;1H |
Clave InChI |
LVXMAPXSDQGSNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N(CCN(C)C)C2=CC=CC=N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


